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Get Quote

Feature Conductive TaN (Cubic) Highly Resistive Ta₃N₅

Typical Resistivity ~230 μΩ·cm [1] > 6 Ω·cm [2]

Crystal Phase Cubic (c-TaN) [3] Hexagonal (h-Ta₃N₅) [2]

Primary Deposition
Method

Plasma-Enhanced ALD (PE-
ALD) [1]

Thermal ALD [2]

Common Reactant with
PDMAT

H₂/Ar plasma [1] Ammonia (NH₃) or Monomethylhydrazine
(MMH) [2]

Key Ta Oxidation State Ta(III) [2] Ta(V) [2]

Experimental Methodologies Explained

The dramatic difference in resistivity stems from the deposition process, which controls the film's phase and

stoichiometry.

Depositing Conductive Cubic TaN with PE-ALD
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Plasma-enhanced ALD is highly effective for producing conductive TaN because the hydrogen radicals in the

plasma are strong reducing agents. This process facilitates the reduction of tantalum from Ta(V) in the

PDMAT precursor to Ta(III) in the cubic TaN film [1] [2].

A typical PE-ALD process for TaCN (Tantalum Carbonitride) films with low resistivity involves the

following cycle, which can be visualized in the workflow below.

Start Cycle

PDMAT Dose
(Precursor Exposure)

Purge Step
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Purge Step
(Remove By-products)

Cycle Complete

 Film Grows
~0.6 Å/cycle

Click to download full resolution via product page

Key Experimental Details:

Precursor: PDMAT, vaporized at 75 °C [1].
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Reactant Gas: H₂/Ar plasma (e.g., 20% H₂ in Ar) [1].

Substrate Temperature: Typically 200-300 °C [1] [2].
Plasma Power: For example, 200 W RF power [1].

Saturation: The process shows self-limited ALD growth, saturating with a PDMAT exposure time of
over 4 seconds [1].

Depositing Resistive Ta₃N₅ with Thermal ALD

Thermal ALD with ammonia (NH₃) typically leads to the nitrogen-rich Ta₃N₅ phase because ammonia alone

has insufficient reducing power to convert Ta(V) to Ta(III) [1] [2].

The following workflow illustrates a standard thermal ALD cycle for depositing Ta₃N₅.
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Start Cycle

PDMAT Dose
(Precursor Exposure)

Purge Step
(Remove Precursor)

NH3 Dose
(Reactant Exposure)

Purge Step
(Remove By-products)

Cycle Complete

 Film Grows
~0.4 Å/cycle

Click to download full resolution via product page

Key Experimental Details:

Precursor: PDMAT [2].

Reactant Gas: Ammonia (NH₃) or Monomethylhydrazine (MMH) [2].
Substrate Temperature: Optimal growth at 300 °C [2].

Film Properties: Films are typically smooth with low impurity levels (e.g., undetectable oxygen and
carbon) [2].
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Your choice between TaN and Ta₃N₅ should be driven by the application's electrical requirements.

Conductive TaN is the material of choice for diffusion barriers in copper interconnects [1] [3], gate
electrodes [2], and other components where low electrical resistance is critical.

Resistive Ta₃N₅ is suitable for applications where electrical insulation is needed or for its functional
properties, such as in photonic structures due to its high refractive index [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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